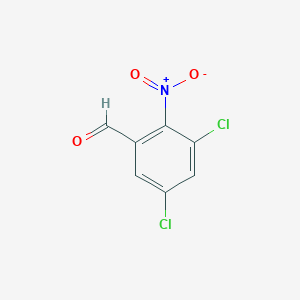

3,5-Dichloro-2-nitrobenzaldehyde

概要

説明

3,5-Dichloro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3Cl2NO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a nitro group at the 2 position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-nitrobenzaldehyde can be synthesized through the nitration of 3,5-dichlorobenzaldehyde. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and the use of reactors designed to maintain the required temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .

化学反応の分析

Reduction Reactions

The nitro group of 3,5-Dichloro-2-nitrobenzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. This reaction transforms this compound into 3,5-Dichloro-2-aminobenzaldehyde.

Substitution Reactions

The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups. Common nucleophiles for these substitutions include amines or thiols, leading to various substituted benzaldehydes. Reaction conditions, including solvent choice and temperature, significantly impact product yields in these reactions.

Oxidation Reactions

The aldehyde group of this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. This process converts the aldehyde into a carboxylic acid group, resulting in 3,5-Dichloro-2-nitrobenzoic acid.

Reactivity and Mechanism

The reactivity of this compound is significantly influenced by the electron-withdrawing nitro group, which makes the benzene ring more susceptible to nucleophilic attacks. The nitro group increases the electrophilicity of adjacent carbon atoms, facilitating further reactions such as nucleophilic substitutions.

Comparison with Similar Compounds

The positioning of substituents in this compound uniquely influences its reactivity compared to its analogs, such as 3,5-Dichloro-4-nitrobenzaldehyde, 2,4-Dichloro-5-nitrobenzaldehyde, and 3,4-Dichloro-2-nitrobenzaldehyde. The specific placement of the nitro group at the 2 position and chlorine atoms at the 3 and 5 positions provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis.

Data Table

The following table summarizes key properties of a related compound, 2-Amino-3,5-dichlorobenzoic acid, which can be derived from this compound through reduction and oxidation processes :

| Property | Value |

|---|---|

| Molecular Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.026 g/mol |

| Melting Point | 227-230 °C |

| Boiling Point | 344.4±42.0 °C at 760 mmHg |

| Density | 1.6±0.1 g/cm3 |

科学的研究の応用

Applications in Organic Synthesis

1. Pharmaceutical Intermediates

3,5-Dichloro-2-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the preparation of fused pyrimidines, which are used in treating conditions such as allergies and asthma. The compound can also be involved in synthesizing benzylidene-hydrazino-(1,2,4)-triazoles, which have applications in managing hypertension .

2. Agrochemical Development

The compound is utilized in developing agrochemicals due to its ability to act as a precursor for more complex molecules that exhibit herbicidal or fungicidal properties. Its chlorinated structure enhances biological activity, making it suitable for agricultural applications .

3. Material Science

In material science, this compound can be used to create polymeric materials with specific functionalities. Its reactive aldehyde group allows it to participate in condensation reactions that form cross-linked networks, which are essential for producing durable materials .

Case Study 1: Synthesis of Antihypertensive Agents

Research has demonstrated the synthesis of antihypertensive agents using this compound as a starting material. In one study, the compound was reacted with various amines and dicarbonyl compounds to yield novel 1,4-dihydropyridines with significant bioactivity against hypertension . The process showcased the versatility of this compound in medicinal chemistry.

Case Study 2: Development of Herbicides

Another study focused on the synthesis of herbicides from this compound derivatives. The chlorinated structure was essential for enhancing the herbicidal activity of the final products. Field tests indicated that these derivatives effectively controlled weed populations without adversely affecting crop yields .

作用機序

The mechanism of action of 3,5-Dichloro-2-nitrobenzaldehyde primarily involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The aldehyde group can undergo various transformations, including reduction and oxidation, which are crucial in its role as an intermediate in chemical synthesis .

類似化合物との比較

- 3,5-Dichloro-4-nitrobenzaldehyde

- 2,4-Dichloro-5-nitrobenzaldehyde

- 3,4-Dichloro-2-nitrobenzaldehyde

Comparison: 3,5-Dichloro-2-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of the nitro group at the 2 position and chlorine atoms at the 3 and 5 positions provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis .

生物活性

3,5-Dichloro-2-nitrobenzaldehyde (DCNBA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of DCNBA, highlighting its mechanisms, effects on various cell lines, and potential applications in medicine.

DCNBA is characterized by its chemical formula and features a nitro group and two chlorine substituents on the benzaldehyde ring. The structure of DCNBA contributes to its biological activity, as the electron-withdrawing nature of the nitro and chlorine groups can influence reactivity and interaction with biological macromolecules .

Antimicrobial Activity

Recent studies have demonstrated that DCNBA exhibits significant antimicrobial properties against a range of pathogens. In vitro tests have shown that it possesses structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Candida auris . The mechanism of action appears to involve disruption of cellular processes in these microorganisms.

Table 1: Antimicrobial Activity of DCNBA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Candida auris | 64 µg/mL |

Anticancer Activity

DCNBA has also been investigated for its anticancer properties. Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, one study reported that a derivative with a similar structure showed high anticancer activity against A549 human pulmonary cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

Table 2: Anticancer Activity of DCNBA Derivatives

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 22.3 | Cell cycle arrest and apoptosis |

| HeLa (cervical cancer) | 30.0 | Reactive oxygen species (ROS) generation |

The biological activity of DCNBA can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : DCNBA can induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into microbial membranes, compromising their integrity.

Case Studies

A notable case study involved testing DCNBA derivatives on various cancer cell lines, revealing that modifications to the nitro group significantly enhanced cytotoxicity. The study emphasized the importance of structure-activity relationships in developing more effective anticancer agents .

Another investigation focused on the compound's effect on multidrug-resistant bacterial strains, showcasing its potential as a lead compound in overcoming antibiotic resistance .

特性

IUPAC Name |

3,5-dichloro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLHPPPBSVQLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。